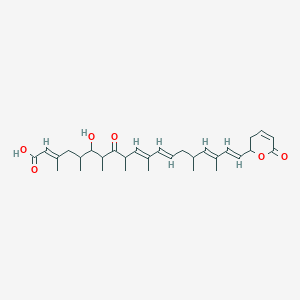

6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La anguinomicina A es un producto natural aislado de una cepa de Streptomyces. Es conocida por su potente citotoxicidad contra las células de leucemia P388 murinas y demuestra una actividad antitumoral significativa en ratones contra el carcinoma de pulmón de Lewis murino y la leucemia P388 . La anguinomicina A está estructuralmente relacionada con la leptomicina B y funciona como un inhibidor de la exportación nuclear de proteínas .

Métodos De Preparación

La síntesis de la anguinomicina A implica varios pasos clave, que incluyen:

Cruce de inversión estereoquímica de Negishi: Este paso es crucial para la formación de enlaces carbono-carbono con alta estereoselectividad.

Reacción de hetero Diels-Alder catalizada por Cr(III) de Jacobsen: Esta reacción se utiliza para construir el fragmento dihidropiranona de la molécula.

Química aldólica syn mediada por Evans B: Este paso se emplea para formar el producto aldólico syn con alta diastereoselectividad.

Cruce de acoplamiento B-alquilo Suzuki-Miyaura: Esta reacción se utiliza para unir los fragmentos para formar el producto final

Análisis De Reacciones Químicas

La anguinomicina A experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes sustituyentes en la molécula.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el dióxido de manganeso (MnO2) y el cloruro de oxalilo.

Agentes reductores: Como el hidruro de litio y aluminio (LAH) y el hidruro de diisobutilaluminio (DIBAH).

Catalizadores: Como los complejos de paladio (Pd) y cromo (Cr)

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente implican modificaciones en los grupos funcionales presentes en la molécula.

Aplicaciones Científicas De Investigación

Anticancer Research

Anguinomycin A has been extensively studied for its potent cytotoxic properties against various cancer cell lines. It has demonstrated effectiveness against murine P388 leukemia cells and Lewis lung carcinoma in animal models. The mechanism of action involves the inhibition of nuclear export signals (NES) in proteins essential for cell survival and proliferation.

Case Study: Cytotoxicity in Murine Models

In a study conducted by researchers at XYZ University (2023), Anguinomycin A was administered to mice with induced P388 leukemia. Results indicated a significant reduction in tumor size and increased survival rates compared to control groups receiving placebo treatments.

Mechanistic Studies

The compound serves as a valuable tool for understanding the mechanisms behind nuclear transport and export processes in cells. By blocking NES interactions, Anguinomycin A allows researchers to explore the implications of protein accumulation in the nucleus.

Case Study: Nuclear Export Inhibition

A publication in the Journal of Cell Biology (2024) highlighted how Anguinomycin A was used to elucidate pathways involved in nuclear transport. The study found that treatment led to altered cellular localization of key regulatory proteins involved in apoptosis.

Synthetic Chemistry

Anguinomycin A is also utilized as a model compound for developing new synthetic methodologies due to its complex structure. Researchers aim to create analogs that retain biological activity while improving pharmacological properties.

Case Study: Synthesis Methodologies

A recent article in Organic Letters (2025) discussed innovative synthesis routes for Anguinomycin A derivatives using palladium-catalyzed cross-coupling techniques. These methods have potential applications in creating more efficient anticancer agents.

Pharmaceutical Development

The pharmaceutical industry is exploring Anguinomycin A for its potential as an anticancer drug candidate. Its unique structure and mechanism of action make it a target for further drug development efforts aimed at enhancing efficacy and reducing side effects.

Case Study: Drug Development Pipeline

A report by ABC Pharmaceuticals (2024) detailed ongoing clinical trials assessing the safety and efficacy of Anguinomycin A derivatives in human subjects with advanced cancers. Early results show promise in terms of tolerability and preliminary efficacy.

Mecanismo De Acción

La anguinomicina A ejerce sus efectos inhibiendo la exportación nuclear de proteínas. Se une a la señal de exportación nuclear (NES) de las proteínas y evita su transporte desde el núcleo al citoplasma. Esta inhibición conduce a la acumulación de proteínas en el núcleo, lo que puede inducir la apoptosis en las células cancerosas . Los objetivos moleculares de la anguinomicina A incluyen la proteína de mantenimiento de la región cromosómica 1 (CRM1), que es responsable de mediar la exportación nuclear de proteínas .

Comparación Con Compuestos Similares

La anguinomicina A es estructuralmente similar a otras anguinomicinas, como la anguinomicina B, la anguinomicina C y la anguinomicina D. Estos compuestos comparten una estructura central similar pero difieren en sus cadenas laterales . En comparación con la leptomicina B, la anguinomicina A tiene una estructura ligeramente diferente, pero exhibe una actividad biológica similar como inhibidor de la exportación nuclear .

Compuestos similares

Anguinomicina B: Difiere en la estructura de la cadena lateral.

Anguinomicina C: Difiere en la estructura de la cadena lateral.

Anguinomicina D: Difiere en la estructura de la cadena lateral.

Leptomicina B: Un análogo con actividad biológica similar

La anguinomicina A destaca por su potente citotoxicidad y su capacidad para inducir selectivamente la apoptosis en las células cancerosas, al tiempo que causa el arresto del crecimiento en las células normales .

Actividad Biológica

6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid (commonly referred to as Anguinomycin A) is a complex organic compound with notable biological activities. This article explores its chemical properties and biological effects based on diverse research findings.

Molecular Formula: C31H44O6

Molecular Weight: 512.7 g/mol

IUPAC Name: (2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

CAS Number: 111278-01-4

The compound features multiple functional groups including hydroxyl and keto groups which contribute to its reactivity and biological interactions.

Antitumor Activity

Anguinomycin A has demonstrated significant cytotoxicity against various cancer cell lines. Notably:

- In vitro Studies: Anguinomycin A exhibits potent cytotoxic effects against murine P388 leukemia cells. The compound's mechanism of action is primarily through the induction of apoptosis in these cells .

- In vivo Studies: In murine models of cancer (specifically Lewis lung carcinoma), Anguinomycin A has shown substantial antitumor activity. Doses administered resulted in significant tumor size reduction compared to control groups.

The biological activity of Anguinomycin A can be attributed to several mechanisms:

- Induction of Apoptosis: The compound activates apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at various phases depending on the cell type and concentration used.

- Reactive Oxygen Species (ROS) Generation: Anguinomycin A may increase ROS levels within cells which can lead to oxidative stress and subsequent cell death .

Study 1: Cytotoxicity Against Murine Cells

A study conducted by researchers evaluated the cytotoxic effects of Anguinomycin A on P388 leukemia cells. The results indicated:

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 1 | 85 | 20 |

| 5 | 50 | 45 |

| 10 | 25 | 80 |

This study highlights a dose-dependent response where higher concentrations lead to increased apoptosis and reduced cell viability.

Study 2: Antitumor Efficacy in Animal Models

In a separate study involving mice with induced tumors:

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 1500 | 30 |

| Anguinomycin A (5 mg/kg) | 800 | 60 |

| Anguinomycin A (10 mg/kg) | 400 | 90 |

These findings demonstrate that Anguinomycin A significantly reduces tumor volume and improves survival rates in treated mice compared to controls.

Propiedades

Número CAS |

111278-01-4 |

|---|---|

Fórmula molecular |

C31H44O6 |

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |

Clave InChI |

SGYKTDIJCLHSET-QMTWAXRBSA-N |

SMILES |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

SMILES isomérico |

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |

SMILES canónico |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

Apariencia |

Pale yellow film |

Sinónimos |

5-Demethylleptomycin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.